(Z)-N'-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of (Z)-N’-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide involves several steps. One common method includes the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which results in the formation of cyclic amines in good to excellent yields . Another method involves the chlorination of amino alcohols using SOCl2, followed by cyclization . Industrial production methods often focus on optimizing these reactions for higher yields and cost-effectiveness.
Chemical Reactions Analysis
(Z)-N’-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
(Z)-N’-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
(Z)-N’-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide can be compared with other piperidine derivatives, such as:
Pyrazine-2-carbonylpiperazine derivatives: These compounds have shown significant anti-tubercular activity.
Pyrrolopyrazine derivatives: Known for their antimicrobial, anti-inflammatory, and antitumor activities. The uniqueness of (Z)-N’-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C7H15N3O2 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-hydroxypiperidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C7H15N3O2/c8-7(9-12)5-10-3-1-2-6(11)4-10/h6,11-12H,1-5H2,(H2,8,9) |
InChI Key |
FZZBAUSTNOZWBY-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(CN(C1)C/C(=N/O)/N)O |
Canonical SMILES |
C1CC(CN(C1)CC(=NO)N)O |
Origin of Product |
United States |
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